4-(Piperidin-4-yl)benzene-1-sulfonamide hydrochloride 4-(Piperidin-4-yl)benzene-1-sulfonamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 2138571-44-3
VCID: VC4328369
InChI: InChI=1S/C11H16N2O2S.ClH/c12-16(14,15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2,(H2,12,14,15);1H
SMILES: C1CNCCC1C2=CC=C(C=C2)S(=O)(=O)N.Cl
Molecular Formula: C11H17ClN2O2S
Molecular Weight: 276.78

4-(Piperidin-4-yl)benzene-1-sulfonamide hydrochloride

CAS No.: 2138571-44-3

Cat. No.: VC4328369

Molecular Formula: C11H17ClN2O2S

Molecular Weight: 276.78

* For research use only. Not for human or veterinary use.

4-(Piperidin-4-yl)benzene-1-sulfonamide hydrochloride - 2138571-44-3

Specification

CAS No. 2138571-44-3
Molecular Formula C11H17ClN2O2S
Molecular Weight 276.78
IUPAC Name 4-piperidin-4-ylbenzenesulfonamide;hydrochloride
Standard InChI InChI=1S/C11H16N2O2S.ClH/c12-16(14,15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2,(H2,12,14,15);1H
Standard InChI Key PTONSMDCISAPQV-UHFFFAOYSA-N
SMILES C1CNCCC1C2=CC=C(C=C2)S(=O)(=O)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted at the para position with a methoxy group (-OCH3_3) and a sulfonamide group (-SO2_2NH-) connected to a piperidine ring. The hydrochloride salt formation occurs at the piperidine nitrogen, enhancing solubility and stability . Key structural identifiers include:

  • SMILES: COC1=CC=C(C=C1)S(=O)(=O)NC2CCNCC2.Cl

  • InChIKey: WJKOEWDTFUDOTF-UHFFFAOYSA-N .

The 3D conformation reveals a planar benzene ring with the sulfonamide and piperidine groups adopting staggered orientations, minimizing steric hindrance .

Physicochemical Profile

Table 1 summarizes critical properties:

PropertyValueSource
Molecular Weight306.81 g/mol
cLogP2.99
Topological Polar Surface Area101.1 Ų
Aqueous Solubility>200 μM (pH 7.4)
Melting PointNot reported

The moderate cLogP and high polar surface area suggest balanced lipophilicity and permeability, aligning with Lipinski’s rule of five .

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves reacting ethyl-4-bromobenzenesulfonate with piperidin-4-amine in hydrocarbon solvents (e.g., toluene) at 80–100°C under nitrogen . This method avoids harsh chlorinating agents, preserving acid-sensitive functional groups. Key steps include:

  • Sulfonate Formation: 4-Bromobenzenesulfonic acid is esterified with ethanol using thionyl chloride.

  • Nucleophilic Substitution: The sulfonate reacts with piperidin-4-amine, displacing the ethoxy group.

  • Salt Formation: Treatment with HCl yields the hydrochloride salt .

This route achieves an 86% yield after purification via silica gel chromatography .

Structure-Activity Relationship (SAR) Insights

Modifications to the piperidine ring significantly impact bioactivity:

  • 3-Substituted Piperidines: Introducing substituents at the 3-position (e.g., hydroxy or bridged rings) enhances binding affinity, as seen in analogs with IC50_{50} values of 1.0–3.3 μM in pancreatic cancer cell lines .

  • Sulfonamide Criticality: Replacing the sulfonamide with a sulfone abolishes activity (IC50_{50} >10 μM), underscoring its role in target engagement .

Pharmacological Activities

OXPHOS Inhibition

In pancreatic cancer models (MIA PaCa-2, BxPC-3), the compound inhibits mitochondrial Complex I, disrupting NADH oxidation (IC50_{50} = 312 ± 67 nM) . This mechanistically aligns with its cytotoxicity in galactose-containing media, which forces cells to rely on oxidative phosphorylation . Table 2 highlights key findings:

Cell LineIC50_{50} (Glucose Media)IC50_{50} (Galactose Media)
MIA PaCa-210.2 μM1.3 μM
BxPC-312.7 μM3.3 μM
CompoundGram+ Bacteria (Zone, cm)Fungi (Zone, cm)
7b2.5–3.03.0–3.5
7c1.3–1.50.5–1.2

Applications and Future Directions

Oncology

The compound’s OXPHOS inhibition positions it as a candidate for metabolic therapy in cancers reliant on aerobic respiration, such as pancreatic and glioblastoma . Combination studies with glycolysis inhibitors (e.g., 2-deoxyglucose) could enhance efficacy.

Infectious Diseases

Given the antimicrobial activity of analogs, further testing against drug-resistant pathogens (e.g., MRSA, Candida auris) is warranted. Structural tuning may improve potency and spectrum.

Drug Development Challenges

  • Metabolic Stability: Cytochrome P450 interactions remain uncharacterized.

  • Blood-Brain Barrier Penetration: High polar surface area may limit CNS applications.

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